![molecular formula C14H17N3O2S B2877041 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide CAS No. 1448073-17-3](/img/structure/B2877041.png)
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide, also known as CP-544326, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Synthesis and Bioevaluation of Derivatives
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide derivatives have been synthesized and evaluated for their potential in treating various conditions. These derivatives are studied for their cyclooxygenase-2 (COX-2) inhibitory activity, showcasing their potential as anti-inflammatory and analgesic agents. For example, celecoxib, a well-known derivative, is highlighted for its efficacy in treating conditions like rheumatoid arthritis and osteoarthritis due to its selective inhibition of COX-2 (Penning et al., 1997). Another study focused on the synthesis of celecoxib derivatives, aiming to explore their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the versatility of this compound's applications (Küçükgüzel et al., 2013).
Herbicidal Activity
Beyond medicinal applications, some derivatives have been identified for their herbicidal properties, targeting specific weed species and affecting the biosynthesis of branched-chain amino acids. This showcases the compound's potential in agricultural applications, providing a new avenue for controlling weed growth with minimal environmental impact (Eussen et al., 1990).
Microwave-Assisted Synthesis and Bioevaluation
The exploration of microwave-assisted synthesis techniques for producing derivatives of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide has led to the discovery of compounds with significant cytotoxic activities and inhibition effects on carbonic anhydrase enzymes. This method not only speeds up the synthesis process but also contributes to the development of lead compounds for further pharmaceutical research (Gul et al., 2017).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide derivatives for their antimicrobial and antifungal properties. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential as new therapeutic agents in combating infections (Abbas et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is the colony stimulating factor-1 receptor (CSF-1R) . CSF-1R has been identified as a druggable target in the treatment of glioblastoma multiforme .
Mode of Action
The compound interacts with its target, CSF-1R, in the tumor microenvironment
Biochemical Pathways
It is known that csf-1r plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages . Therefore, it can be inferred that the compound may affect these cellular processes.
Result of Action
Given its target, it can be inferred that the compound may have an impact on the behavior of tumor-associated macrophages and microglia in the tumor microenvironment .
Action Environment
It is known that the tumor microenvironment, where the compound acts, is a complex and dynamic system that can influence the behavior of drugs .
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-17-14(11-7-8-11)9-12(16-17)10-15-20(18,19)13-5-3-2-4-6-13/h2-6,9,11,15H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLDIYFRNFIGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.